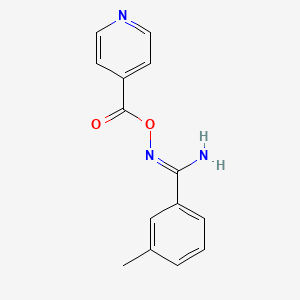
1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione, also known as phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. Phenylbutazone was first synthesized in 1949 and has since been used in both human and veterinary medicine.
Mécanisme D'action
Phenylbutazone works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene reduces inflammation and pain.
Biochemical and Physiological Effects
Phenylbutazone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to have a mild anticoagulant effect, which can be beneficial in the treatment of certain conditions such as thrombosis.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylbutazone has a number of advantages for use in lab experiments. It is relatively inexpensive and readily available. It has also been extensively studied, making it a well-characterized compound. However, there are also limitations to its use. Phenylbutazone has been shown to have a number of side effects, including gastrointestinal bleeding, renal toxicity, and hypersensitivity reactions. These side effects can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the study of 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene. One area of research is the development of new analogs of 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene with improved efficacy and reduced side effects. Another area of research is the study of the mechanism of action of 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene, particularly with regard to its potential use in the treatment of cancer. Additionally, there is a need for further studies on the safety and efficacy of 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene in both human and veterinary medicine.
Méthodes De Synthèse
Phenylbutazone is synthesized through the condensation of 4-aminopyrazolone with benzaldehyde followed by the addition of acetic anhydride and glacial acetic acid. The resulting product is then recrystallized to obtain pure 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene.
Applications De Recherche Scientifique
Phenylbutazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Phenylbutazone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro.
Propriétés
IUPAC Name |
(4Z)-1-phenyl-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-16(13-7-10-14-8-3-1-4-9-14)18(22)20(19-17)15-11-5-2-6-12-15/h1-13H,(H,19,21)/b10-7+,16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSMGGZDZVNZLE-SBFJKYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]pyrazolidine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-bromo-4-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5810883.png)
![4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5810891.png)
![1-[(4-bromophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5810895.png)
![4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5810903.png)
![2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5810906.png)
![N-(3-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5810914.png)
![N'-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide](/img/structure/B5810931.png)
![2-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5810936.png)

![2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5810949.png)
![1-[4-(4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5810975.png)
![2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5810988.png)

